molecular formula C9H12ClNS B2395209 (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride CAS No. 2470279-97-9

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride

Cat. No.: B2395209
CAS No.: 2470279-97-9
M. Wt: 201.71
InChI Key: JELZSLALSHPFKT-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a phenylsulfanyl substituent at the 2-position and an amine group at the 1-position, forming a hydrochloride salt. The (1R,2R) stereochemistry confers distinct spatial and electronic properties, influencing its interactions with biological targets.

Properties

IUPAC Name

(1R,2R)-2-phenylsulfanylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c10-8-6-9(8)11-7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELZSLALSHPFKT-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1SC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1SC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of chiral rhodium catalysts to achieve enantioselective cyclopropanation . The reaction conditions often involve the use of diazo compounds, ylides, or carbene intermediates to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized chiral catalysts to ensure high yield and enantiomeric purity. The process may also include steps for the purification and crystallization of the hydrochloride salt to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted cyclopropane derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride
  • Molecular Formula : C10H12ClN1S1
  • Molecular Weight : 215.73 g/mol
  • CAS Number : 2470279-97-9

The compound features a cyclopropane ring substituted with a phenylsulfanyl group and an amine group, which contributes to its unique reactivity and application potential.

Organic Synthesis

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride serves as a chiral building block for synthesizing more complex molecules. Its structure allows for the development of enantioselective catalysts and ligands, which are crucial in asymmetric synthesis processes.

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideSecondary amines, tertiary amines
Nucleophilic SubstitutionAmines, thiolsSubstituted cyclopropane derivatives

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and other neuropsychiatric conditions.

Biological Research

In biological studies, (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride acts as a biochemical probe. Its interaction with specific enzymes and receptors makes it valuable for studying biochemical pathways.

Case Study 1: Neurotransmitter Modulation

A study on rodent models demonstrated that administering (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine resulted in a significant increase in serotonin levels. This suggests potential antidepressant-like effects and warrants further investigation into its therapeutic applications for mood disorders.

Case Study 2: Behavioral Assessment

Another investigation assessed the behavioral outcomes in mice treated with this compound. The results indicated a notable reduction in anxiety-like behaviors measured by standard tests such as the elevated plus maze and open field test, supporting its potential anxiolytic properties.

Case Study 3: Pharmacokinetics

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride. The compound exhibited a half-life conducive to therapeutic use, making it a candidate for further development as a pharmacological agent.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form specific interactions with active sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Halogenated Cyclopropane Amines

The (1R,2S) stereochemistry differs from the target compound’s (1R,2R) configuration, which may alter receptor binding. Applications: Used as a synthetic intermediate in pharmaceuticals (e.g., Ticagrelor impurity) .

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₉Cl₂FN
  • Molar Mass : 222.087 g/mol
  • Key Features : Dual halogenation (Cl, F) increases lipophilicity and molecular weight compared to the phenylsulfanyl group. The (1R,2S) configuration may reduce compatibility with chiral targets .

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₄H₇ClF₃N
  • Molar Mass : 161.56 g/mol
  • Key Features : The trifluoromethyl group enhances metabolic stability and electronegativity. Shared (1R,2R) stereochemistry with the target compound suggests similar spatial orientation but divergent electronic profiles .

Alkyl/Aryl-Substituted Cyclopropane Amines

rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride Molecular Formula: C₁₄H₂₂ClN (estimated) Key Features: The bulky tert-butyl group and methyl substituent increase steric hindrance.

Tranylcypromine Hydrochloride (2-Phenylcyclopropanamine Hydrochloride) Molecular Formula: C₉H₁₁ClN Molar Mass: 169.64 g/mol Key Features: Lacks sulfur and has a simple phenyl group. The (1S,2R) configuration is associated with monoamine oxidase (MAO) inhibition, highlighting stereochemical sensitivity in biological activity .

Key Observations :
  • Sulfur vs.
  • Stereochemical Impact : The (1R,2R) configuration may enhance selectivity for chiral biological targets compared to (1R,2S) or racemic mixtures.
  • Biological Activity : Tranylcypromine’s MAO inhibition underscores the importance of stereochemistry, suggesting the target compound’s (1R,2R) configuration could optimize interactions with specific enzymes or receptors .

Biological Activity

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

  • IUPAC Name : (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine; hydrochloride
  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}S1_{1}
  • Molecular Weight : 215.73 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the structural formula.

The biological activity of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of monoamine neurotransmitters, potentially influencing serotonin and dopamine pathways. This modulation could have implications for mood regulation and neuropsychiatric disorders.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine:

Study Objective Findings Reference
Study 1Neurotransmitter modulationIncreased serotonin levels in rodent models
Study 2Behavioral assessmentReduced anxiety-like behaviors in mice
Study 3PharmacokineticsDemonstrated favorable absorption and distribution profiles

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine on neurotransmitter levels, researchers observed a significant increase in serotonin levels in rodent models. This suggests potential antidepressant-like effects, warranting further investigation into its therapeutic applications for mood disorders.

Case Study 2: Behavioral Assessment

Another study focused on the behavioral outcomes of administering this compound to mice. The results indicated a notable reduction in anxiety-like behaviors, as assessed by standard tests such as the elevated plus maze and open field test. These findings support the hypothesis that (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine may possess anxiolytic properties.

Case Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine has favorable absorption and distribution characteristics. The compound demonstrated a half-life conducive to therapeutic use, making it a candidate for further development as a pharmacological agent.

Q & A

(Basic) What are the established synthetic pathways for (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine hydrochloride, and what critical reaction parameters influence yield and stereoselectivity?

Answer:
The synthesis typically involves cyclopropanation of a vinyl sulfoxide precursor via the Kulinkovich reaction or Simmons-Smith cyclopropanation. Key parameters include:

  • Temperature control (e.g., maintaining −78°C during Grignard reagent addition to avoid side reactions) .
  • Chiral auxiliaries or catalysts to enforce stereoselectivity, such as titanium-based catalysts for asymmetric cyclopropanation .
  • Post-reduction steps (e.g., using NaBH4_4 or LiAlH4_4) to convert intermediates to the amine, followed by HCl salt formation .

(Basic) Which analytical techniques are most effective for confirming the structure and purity of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine hydrochloride?

Answer:

  • 1H/13C NMR : Assigns cyclopropane ring protons (δ 1.2–2.5 ppm) and phenylsulfanyl aromatic signals (δ 7.2–7.6 ppm). Diastereotopic protons confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C9_9H12_{12}ClNS: 214.0463) .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H to verify enantiomeric excess (>98%) .

(Advanced) How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

Answer:

  • Standardize assay conditions : Control variables like buffer pH, temperature, and receptor subtype (e.g., 5-HT2C vs. 5-HT2A) .
  • Use orthogonal assays : Compare functional selectivity (e.g., calcium flux vs. cAMP assays) to differentiate biased signaling .
  • Cross-reference structural analogs : Evaluate substituent effects (e.g., replacing phenylsulfanyl with fluorophenyl groups) to isolate activity drivers .

(Advanced) What computational modeling approaches are suitable for predicting the interaction between the phenylsulfanyl group and target receptors like 5-HT2C?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor binding using crystal structures (PDB ID: 6BQG) to assess sulfur-π interactions with Phe327 .
  • Molecular Dynamics (MD) simulations : Analyze stability of the cyclopropane ring in the receptor pocket over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., replacing sulfur with oxygen) .

(Basic) What are the recommended storage conditions and handling protocols to maintain the stability of this compound in laboratory settings?

Answer:

  • Storage : Under inert atmosphere (argon) at 2–8°C to prevent oxidation of the sulfanyl group .
  • Handling : Use desiccants to avoid hygroscopic degradation. Solutions in anhydrous DMSO or ethanol retain stability for >6 months at −20°C .

(Advanced) How does the stereochemical orientation of the cyclopropane ring influence the compound's pharmacokinetic properties?

Answer:

  • (1R,2R) vs. (1S,2S) enantiomers : The (1R,2R) configuration enhances metabolic stability due to reduced CYP3A4-mediated oxidation compared to the (1S,2S) form .
  • Cyclopropane strain : Increases membrane permeability by reducing polar surface area, but may elevate plasma protein binding (~85% vs. 70% for non-cyclopropane analogs) .

(Advanced) What methodologies are employed to investigate the compound's metabolic pathways and potential toxicity in preclinical models?

Answer:

  • In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) to identify metabolites (e.g., sulfoxide formation via CYP2D6) .
  • Radiolabeled tracing : Use 14^{14}C-labeled compound to track excretion routes in rodent models .
  • Ames test : Assess mutagenicity with TA98 strains (±S9 metabolic activation) .

(Basic) How do researchers differentiate this compound from structurally similar cyclopropane derivatives in pharmacological studies?

Answer:

  • Pharmacophore mapping : Compare electrostatic potentials and hydrophobic regions using software like Schrödinger .
  • Selectivity profiling : Screen against receptor panels (e.g., 5-HT2C IC50_{50} = 12 nM vs. 5-HT2A IC50_{50} = 450 nM) .
  • X-ray crystallography : Resolve cyclopropane ring puckering angles (e.g., 110° vs. 125° in non-sulfanyl analogs) .

(Advanced) What strategies are effective in enhancing the compound's solubility and bioavailability without compromising its receptor affinity?

Answer:

  • Salt formation : Co-crystallize with counterions (e.g., besylate) to improve aqueous solubility by 3-fold .
  • Prodrug design : Introduce ester moieties (e.g., acetylated amine) for passive diffusion, hydrolyzed in vivo by esterases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance oral bioavailability (e.g., 45% vs. 12% for free compound) .

(Basic) What are the key considerations for designing dose-response experiments with this compound in receptor selectivity studies?

Answer:

  • Concentration range : Use 0.1 nM–10 μM to capture full sigmoidal curves (Hill slopes >1 indicate cooperativity) .
  • Control groups : Include reference agonists/antagonists (e.g., WAY-163909 for 5-HT2C) to validate assay sensitivity .
  • Receptor normalization : Express activity as % efficacy relative to maximal response (e.g., 100% = 10 μM serotonin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.